

benchmarking Benzoylpas (Calcium) efficacy against the standard M. tuberculosis H37Rv strain

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Compound of Interest

Compound Name: *Benzoylpas (Calcium)*

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Benchmarking Benzoylpas (Calcium) Efficacy Against Mycobacterium tuberculosis H37Rv

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the in vitro efficacy of Benzoylpas (calcium para-aminosalicylate) against the standard virulent laboratory strain of Mycobacterium tuberculosis, H37Rv. The data presented herein facilitates an objective comparison with other standard anti-tuberculosis agents, supported by detailed experimental protocols and visual representations of the underlying mechanism of action.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)

The in vitro potency of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of para-aminosalicylic acid (PAS), the active component of Benzoylpas, and other first and second-line anti-tuberculosis drugs against the M. tuberculosis H37Rv strain.

Drug	Class	MIC against M. tuberculosis H37Rv
Para-aminosalicylic acid (PAS)	Folate Synthesis Inhibitor	0.4 µM ^[1] , 2 µg/mL
Isoniazid	Mycolic Acid Synthesis Inhibitor	0.02-0.04 µg/mL
Rifampin	RNA Synthesis Inhibitor	0.2-0.4 µg/mL
Ethambutol	Arabinogalactan Synthesis Inhibitor	0.5-2.0 µg/mL
Streptomycin	Protein Synthesis Inhibitor	0.5-2.0 µg/mL
Moxifloxacin	DNA Synthesis Inhibitor	0.06-0.5 mg/mL
Bedaquiline	ATP Synthase Inhibitor	0.06-0.25 mg/mL
Linezolid	Protein Synthesis Inhibitor	0.25 mg/L
Delamanid	Mycolic Acid Synthesis Inhibitor	0.03-0.125 mg/mL

Note: MIC values can vary slightly depending on the specific experimental conditions and testing methodology.

Experimental Protocols

The determination of MIC values for M. tuberculosis requires specialized laboratory procedures due to the slow growth of the bacterium and biosafety considerations. The following is a detailed methodology for the widely used Microplate Alamar Blue Assay (MABA), a colorimetric method for determining the MIC of antimicrobial agents against M. tuberculosis.

Microplate Alamar Blue Assay (MABA) Protocol

1. Preparation of M. tuberculosis Inoculum:

- M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) enrichment.

- The culture is incubated at 37°C until it reaches the mid-logarithmic growth phase.
- The bacterial suspension is then diluted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted 1:20 in 7H9 broth to achieve the final inoculum concentration.

2. Preparation of Drug Dilutions:

- Stock solutions of the test compounds (e.g., Benzoylpas) and comparator drugs are prepared in an appropriate solvent (e.g., distilled water or DMSO).
- Serial two-fold dilutions of each drug are prepared in a 96-well microplate. Each well will contain 100 µL of the drug solution in 7H9 broth.

3. Inoculation and Incubation:

- 100 µL of the prepared *M. tuberculosis* inoculum is added to each well containing the drug dilutions, resulting in a final volume of 200 µL per well.
- Control wells are included: a drug-free well with inoculum (positive control) and a well with media only (negative control).
- The microplate is sealed and incubated at 37°C for 5-7 days.

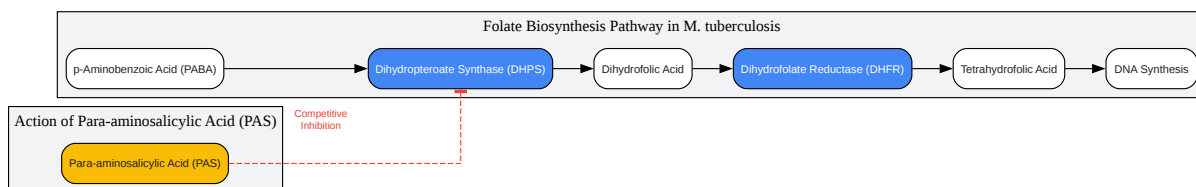
4. Addition of Alamar Blue and Reading of Results:

- After the initial incubation period, 30 µL of Alamar Blue solution is added to each well.
- The plate is re-incubated for 24-48 hours.
- A color change from blue (no growth) to pink (growth) indicates bacterial viability.
- The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.

Mandatory Visualizations

Signaling Pathway of Para-aminosalicylic Acid (PAS)

The primary mechanism of action of para-aminosalicylic acid (PAS) involves the inhibition of the folate biosynthesis pathway in *Mycobacterium tuberculosis*. [2] PAS acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in this pathway.

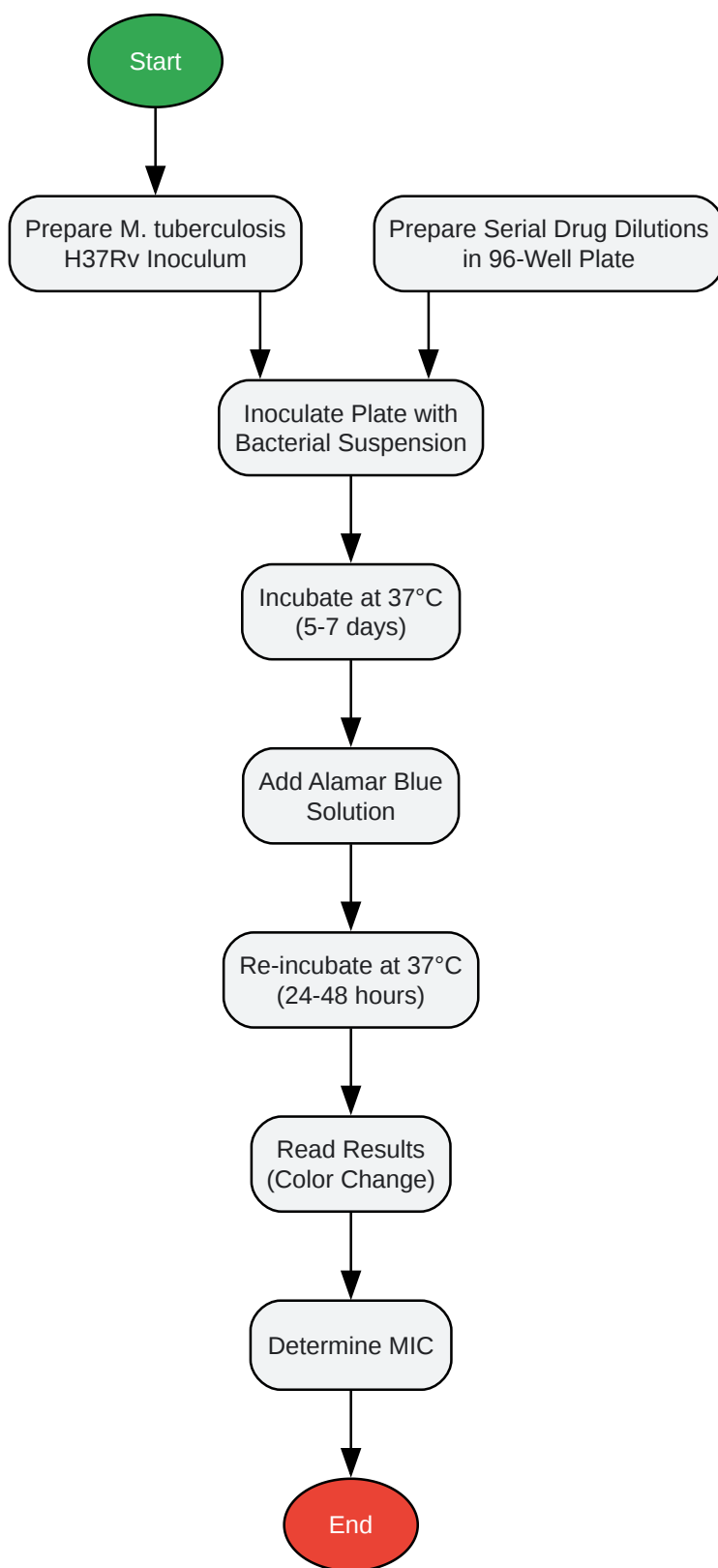


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Caption: Mechanism of action of Para-aminosalicylic Acid (PAS).

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the Microplate Alamar Blue Assay (MABA) for determining the Minimum Inhibitory Concentration (MIC).



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Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

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